(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 204251-86-5
VCID: VC0557681
InChI: InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m1/s1
SMILES: C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H23NO6
Molecular Weight: 409,4 g/mole

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid

CAS No.: 204251-86-5

Cat. No.: VC0557681

Molecular Formula: C23H23NO6

Molecular Weight: 409,4 g/mole

* For research use only. Not for human or veterinary use.

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid - 204251-86-5

Specification

CAS No. 204251-86-5
Molecular Formula C23H23NO6
Molecular Weight 409,4 g/mole
IUPAC Name (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Standard InChI InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m1/s1
Standard InChI Key ORKKMGRINLTBPC-HXUWFJFHSA-N
SMILES C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is known by several synonyms in the scientific literature and commercial catalogs. The compound represents a protected form of glutamic acid, specifically designed for peptide synthesis applications. It has been assigned various identifiers to facilitate its tracking in chemical databases and research publications.

The compound is commonly referenced by the following alternative names:

  • Fmoc-D-Glu-OAll (where "D" refers to the R-configuration)

  • N-Fmoc-L-glutamic acid gamma-allyl ester

  • 1-Allyl N-Fmoc-L-glutamate

  • Fmoc-Glu-OAll

There appears to be some inconsistency in the CAS registry numbers assigned to this compound, with sources citing either 204251-86-5 or 144120-54-7 . This discrepancy may reflect slight variations in the commercial preparations or historical registration issues. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid.

Molecular Properties

The compound has a defined molecular structure that determines its chemical behavior and utility in peptide synthesis. Its core comprises a glutamic acid backbone with specific protecting groups attached to the amino and carboxyl functionalities.

PropertyValueSource
Molecular FormulaC23H23NO6
Molecular Weight409.4 g/mol
Physical FormPowder
ColorPale brown
Melting Point118-122°C
Boiling Point652.3±55.0°C (Predicted)
Density1.264±0.06 g/cm³ (Predicted)
Optical Rotation[α]20/D 20.0±2°, c = 1% in DMF
pKa4.46±0.10 (Predicted)
SolubilitySoluble in Dimethylformamide

Protective Group Chemistry

The Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a fundamental component of this compound, serving as a critical protecting group for the alpha-amino function during peptide synthesis. This group has become widely adopted in modern peptide chemistry due to its specific chemical characteristics and cleavage properties.

The Fmoc group is particularly valuable because it provides orthogonal protection, meaning it can be selectively removed without affecting other protecting groups in the peptide chain. This is crucial for controlled peptide assembly, especially when building complex sequences with multiple functional groups requiring protection.

The Fmoc group is typically removed under mild basic conditions, most commonly using piperidine as the deprotection agent. This contrasts with other protecting strategies that may require acidic conditions, thereby enabling complementary protection schemes. The mechanism of Fmoc removal involves base-catalyzed β-elimination, resulting in the formation of dibenzofulvene, carbon dioxide, and the free amino group.

The Allyl Ester Group

The allyl ester group in (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid serves as a protecting group for the side-chain carboxyl function of glutamic acid. This group represents another dimension of orthogonal protection strategy in peptide synthesis.

The allyl ester can be selectively cleaved under specific conditions using palladium(0) catalysis, typically Pd(PPh₃)₄ . This deprotection can be performed either while the peptide is still attached to the solid support (on-resin) or in solution . The key advantage of the allyl group is that its removal conditions are compatible with the presence of both acid-labile and base-labile protecting groups .

The selective deprotection capability allows peptide chemists to expose specific functional groups for further reactions while keeping others protected, enabling the synthesis of complex peptides with multiple modifications or branching points.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid plays a significant role in solid-phase peptide synthesis (SPPS), particularly when building peptides with complex side-chain modifications. The compound is especially valuable in syntheses requiring selective side-chain deprotection while maintaining N-terminal protection.

In typical SPPS protocols, this compound is incorporated into the growing peptide chain using standard coupling reagents. The Fmoc group protects the alpha-amino group during the coupling of subsequent amino acids, while the allyl ester protects the side-chain carboxyl group, preventing unwanted side reactions.

The orthogonal protection scheme afforded by using both Fmoc and allyl protection allows for selective deprotection of either group independently. This is particularly useful in synthesizing cyclic peptides, branched peptides, or peptides with side-chain modifications requiring specific attachment points.

Synthesis of Modified Peptides

The compound's unique protection scheme makes it particularly useful for synthesizing peptides with side-chain modifications at glutamic acid residues. Such modifications are important in developing peptide-based drugs, enzyme inhibitors, and peptide-based materials.

By selectively deprotecting the side-chain carboxyl group (removing the allyl ester), researchers can introduce various modifications at this position while keeping the peptide chain intact and the N-terminus protected. This enables the synthesis of peptide conjugates with fluorescent labels, affinity tags, lipids, carbohydrates, or other functional moieties.

Synthesis Methods

Preparation Approaches

Several methods have been developed for synthesizing Fmoc-protected amino aldehydes and related compounds that provide insight into how (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid might be prepared. While the search results don't specifically detail the synthesis of this exact compound, related synthetic approaches can be instructive.

From research on Fmoc-protected amino aldehydes, two effective routes have been identified:

  • NaBH₄ reduction of Fmoc-protected mixed anhydrides to alcohols, followed by Swern oxidation

  • LiAlH₄ reduction of Fmoc-protected amino acid Weinreb amides

Both methods have been reported to provide high yields (70-80%) for related Fmoc-protected compounds .

A key consideration in these syntheses is preserving the Fmoc group while performing other chemical transformations. For instance, when using strong reducing agents like LiAlH₄, researchers have found that maintaining low temperatures (−78°C) is essential to minimize Fmoc group cleavage, with reports indicating only 5-10% Fmoc cleavage under these conditions .

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